molecular formula C12H15F9N2O6S3 B069901 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide CAS No. 169051-77-8

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide

Cat. No.: B069901
CAS No.: 169051-77-8
M. Wt: 550.4 g/mol
InChI Key: LUWJQOLQUXTUGM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide is a fluorinated, hydrophobic ionic liquid. It is known for its unique physicochemical properties, including high thermal stability, low volatility, and excellent solubility for a wide range of substances. This compound is often used in various scientific and industrial applications due to its ability to act as a solvent and its role in facilitating chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide typically involves the following steps:

    Formation of the Imidazolium Cation: The starting materials, 1,2-dimethylimidazole and 1-bromopropane, undergo a nucleophilic substitution reaction to form 1,2-dimethyl-3-propylimidazolium bromide.

    Anion Exchange: The bromide anion is then exchanged with tris(trifluoromethylsulfonyl)methide anion through a metathesis reaction using a suitable salt, such as lithium tris(trifluoromethylsulfonyl)methide.

The reaction conditions typically involve moderate temperatures and the use of polar solvents to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the imidazolium cation can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Various nucleophiles in polar solvents under mild to moderate temperatures.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazolium salts .

Scientific Research Applications

1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the tris(trifluoromethylsulfonyl)methide anion provides stability and solubility. These interactions facilitate chemical reactions and enhance the solubility of reactants and products, making it an effective medium for various applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
  • Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide

Uniqueness

Compared to these similar compounds, 1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide offers unique advantages such as higher thermal stability and better solubility for certain substances. Its specific cation-anion combination provides distinct physicochemical properties that make it suitable for specialized applications in both research and industry .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane;1,2-dimethyl-3-propylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C4F9O6S3/c1-4-5-10-7-6-9(3)8(10)2;5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h6-7H,4-5H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWJQOLQUXTUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C[N+](=C1C)C.[C-](S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F9N2O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584950
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169051-77-8
Record name 1H-Imidazolium, 1,2-dimethyl-3-propyl-, salt with tris[(trifluoromethyl)sulfonyl]methane (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169051-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-1-propyl-1H-imidazol-3-ium tris(trifluoromethanesulfonyl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
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1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
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1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
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1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide
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Reactant of Route 6
1,2-Dimethyl-3-propylimidazolium tris(trifluoromethylsulfonyl)methide

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